molecular formula C29H35NO4 B144344 N-Desmethyl ulipristal acetate CAS No. 159681-66-0

N-Desmethyl ulipristal acetate

Cat. No. B144344
M. Wt: 461.6 g/mol
InChI Key: AQCANMLYXHZIRW-GCNJZUOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyl Ulipristal Acetate is a synthetic compound derived from the natural steroid hormone ulipristal acetate. It is a potent progestin receptor modulator and has been found to be an effective treatment for a range of medical conditions, including endometriosis, uterine fibroids, and contraception. It is a metabolite of Ulipristal .


Molecular Structure Analysis

N-Desmethyl Ulipristal Acetate has a molecular formula of C29 H35 N O4 . Its molecular weight is 461.59 . The chemical name is (11β)-17- (Acetyloxy)-11- [4- (methylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione .


Physical And Chemical Properties Analysis

N-Desmethyl Ulipristal Acetate has a molecular formula of C29 H35 N O4 and a molecular weight of 461.59 . Other specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Pharmacokinetics and Safety

Pharmacokinetics and Safety Profile

Research has focused on the safety and pharmacokinetics of ulipristal acetate and its metabolite, N-Desmethyl ulipristal acetate. Studies have investigated the pharmacokinetic profiles following multiple doses, highlighting the importance of understanding how the drug and its metabolites are processed in the body to ensure safety and efficacy for various applications beyond contraception (Pohl, Osterloh, & Gotteland, 2013).

Mechanism of Action in Uterine Fibroids

Uterine Fibroids Management

Ulipristal acetate, from which N-Desmethyl ulipristal acetate is derived, has been extensively studied for its application in the management of uterine fibroids. It has been shown to effectively control excessive uterine bleeding and reduce fibroid size, offering a non-surgical treatment option for symptomatic fibroids. This research underscores the potential for N-Desmethyl ulipristal acetate to contribute to the understanding and development of treatments for gynecological conditions (Donnez et al., 2012).

Endometrial Effects

Endometrial Changes

The impact of ulipristal acetate on the endometrium has been a subject of research, with studies examining the endometrial changes during treatment. This research provides insights into how N-Desmethyl ulipristal acetate might affect endometrial morphology and function, which is crucial for its broader therapeutic applications (de Milliano, Van Hattum, Ket, Huirne, & Hehenkamp, 2017).

Analytical Detection

Spectrophotometric Determination

Analytical methods for the detection and quantification of ulipristal acetate, including N-Desmethyl ulipristal acetate, have been developed. These methods are essential for quality control and research, ensuring accurate dosing and monitoring of the drug and its metabolites in pharmaceutical preparations and biological samples (Gorumutchu & Ratnakaram, 2019).

Hepatic Toxicity Insights

Hepatic Toxicity Mechanisms

Investigating the mechanisms implicated in the hepatic toxicity of ulipristal acetate, including its metabolites like N-Desmethyl ulipristal acetate, is crucial for understanding its safety profile. This research sheds light on the metabolic pathways and potential risk factors for liver injury, guiding safer use and monitoring strategies for patients undergoing treatment with these compounds (Dinis-Oliveira, 2021).

properties

IUPAC Name

[(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-11-[4-(methylamino)phenyl]-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO4/c1-17(31)29(34-18(2)32)14-13-26-24-11-7-20-15-22(33)10-12-23(20)27(24)25(16-28(26,29)3)19-5-8-21(30-4)9-6-19/h5-6,8-9,15,24-26,30H,7,10-14,16H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCANMLYXHZIRW-GCNJZUOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl ulipristal acetate

CAS RN

159681-66-0
Record name N-Desmethyl Ulipristal Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.